Copper(II)i-butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

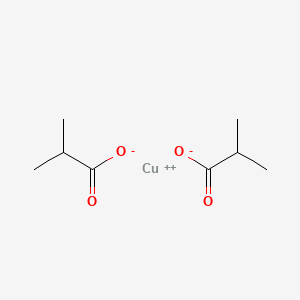

Copper(II)i-butyrate, also known as copper(II) isobutyrate, is an organometallic compound with the chemical formula C8H14CuO4. It is a coordination complex where copper is bonded to two isobutyrate ligands. This compound is typically found in a solid form and is known for its blue color.

Vorbereitungsmethoden

Kupfer(II)-isobutyrat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Kupfer(II)-oxid oder Kupfer(II)-hydroxid mit Isobuttersäure. Die Reaktion wird typischerweise in einem wässrigen Medium unter kontrollierten Temperaturbedingungen durchgeführt, um die vollständige Bildung des Kupfer(II)-isobutyratkomplexes zu gewährleisten.

Industrielle Produktionsverfahren für Kupfer(II)-isobutyrat können ähnliche chemische Reaktionen, aber in größerem Maßstab, umfassen. Der Prozess kann zusätzliche Reinigungsschritte umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Kupfer(II)-isobutyrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Kupfer(II)-isobutyrat kann unter bestimmten Bedingungen oxidiert werden, um Kupfer(III)-Komplexe zu bilden.

Reduktion: Es kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu Kupfer(I)-Verbindungen reduziert werden.

Substitution: Die Isobutyratliganden in Kupfer(II)-isobutyrat können in Gegenwart geeigneter Reagenzien durch andere Liganden wie Acetat oder Propionat substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Säuren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Kupfer(II)-isobutyrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Vorläufer für die Synthese anderer Kupferkomplexe und als Katalysator in organischen Reaktionen verwendet.

Biologie: Kupfer(II)-isobutyrat wird auf seine möglichen antimikrobiellen Eigenschaften und seine Rolle in biologischen Systemen untersucht.

Medizin: Die Forschung läuft, um seinen potenziellen Einsatz in medizinischen Anwendungen zu untersuchen, z. B. bei der Entwicklung neuer Medikamente oder Therapeutika.

Industrie: Es wird in verschiedenen industriellen Prozessen eingesetzt, darunter die Herstellung von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von Kupfer(II)-isobutyrat beinhaltet seine Fähigkeit, mit biologischen Molekülen und Zellkomponenten zu interagieren. Kupferionen können an Proteine und Enzyme binden und deren Struktur und Funktion beeinflussen. Diese Interaktion kann zur Entstehung reaktiver Sauerstoffspezies führen, die oxidativen Stress und Zellschäden verursachen können. Außerdem kann Kupfer(II)-isobutyrat die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet.

Wirkmechanismus

The mechanism of action of copper(II)i-butyrate involves its ability to interact with biological molecules and cellular components. Copper ions can bind to proteins and enzymes, affecting their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites.

Vergleich Mit ähnlichen Verbindungen

Kupfer(II)-isobutyrat kann mit anderen Kupfercarboxylaten wie Kupfer(II)-acetat und Kupfer(II)-propionat verglichen werden. Während alle diese Verbindungen Kupferionen enthalten, die an Carboxylatliganden koordiniert sind, unterscheiden sie sich in ihren spezifischen Liganden und Eigenschaften. Zum Beispiel:

Kupfer(II)-acetat: Enthält Acetatliganden und wird häufig als Katalysator und bei der Synthese anderer Kupferverbindungen verwendet.

Kupfer(II)-propionat: Enthält Propionatliganden und wird in ähnlichen Anwendungen wie Kupfer(II)-acetat verwendet, kann aber unterschiedliche Reaktivitäts- und Löslichkeitseigenschaften aufweisen.

Kupfer(II)-isobutyrat ist aufgrund seiner Isobutyratliganden einzigartig, die im Vergleich zu anderen Kupfercarboxylaten unterschiedliche chemische und physikalische Eigenschaften verleihen können.

Eigenschaften

Molekularformel |

C8H14CuO4 |

|---|---|

Molekulargewicht |

237.74 g/mol |

IUPAC-Name |

copper;2-methylpropanoate |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |

InChI-Schlüssel |

KOKFUFYHQQCNNJ-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)

![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)

![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)